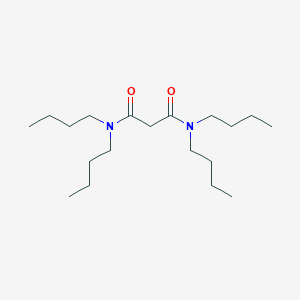

N,N,N',N'-Tetrabutilmalonamida

Descripción general

Descripción

N,N,N',N'-Tetrabutylmalonamide, commonly referred to as TBM, is a synthetic compound used in laboratory experiments for a variety of purposes. It is an organic compound with a molecular formula of C16H32N2O2, and is composed of four butyl groups attached to a malonamide core. TBM is a colorless liquid at room temperature with a melting point of -45°C and a boiling point of 174°C. It is relatively insoluble in water, but is soluble in many organic solvents, such as ethanol and acetone.

Aplicaciones Científicas De Investigación

Extracción de Dy(III)

TBMA se ha utilizado en la extracción de disprosio (Dy III) de varias soluciones . El comportamiento de extracción de TBMA empleando tolueno como diluyente hacia Dy(III) ha sido investigado. Se ha estudiado el efecto de las concentraciones de ácido nítrico, nitrato de litio y extractante, así como la temperatura en la relación de distribución .

Extracción de Uranio(VI)

TBMA se ha utilizado para la extracción de Uranio(VI) de medios de ácido nítrico en n-dodecano . Los efectos de la concentración de ácido nítrico, la concentración de extractante, la temperatura y la extracción inversa sobre los coeficientes de distribución del ion Uranio(VI) han sido estudiados .

Extracción de Tb(III)

TBMA se ha utilizado en la extracción de terbio (Tb III) de varias soluciones . Se ha estudiado el comportamiento de extracción de TBMA y su efectividad en la extracción de Tb(III) .

Síntesis

TBMA se sintetiza y se utiliza como extractante en combustible nuclear . Se ha propuesto como un extractante alternativo prometedor a TBP en combustible nuclear .

Química Física

TBMA juega un papel significativo en la química física, particularmente en el estudio del comportamiento de extracción y la estequiometría . La estequiometría encontrada para las especies extraídas de Dy(III) sugiere una estructura como Dy(NO3)3.3TBMA<a aria-label="1: 5. Química Física TBMA juega un papel significativo en la química física, particularmente en el estudio del comportamiento de extracción y la estequiometría1" data-citationid="e29c9552-08ba-9d6b-a050-edbcaaa11325-30" h="ID=SERP,5

Mecanismo De Acción

Target of Action

N,N,N’,N’-Tetrabutylmalonamide (TBMA) is primarily used as an extractant for certain metal ions, such as uranium(VI) and dysprosium(III) . These metal ions are the primary targets of TBMA. Uranium(VI) and dysprosium(III) play significant roles in nuclear chemistry and rare earth metal chemistry, respectively.

Mode of Action

TBMA interacts with its targets (uranium(VI) and dysprosium(III)) by forming complexes. For instance, in the presence of nitric acid, TBMA forms a 1:2:2 complex with uranyl(II) ion and nitrate ion . Similarly, it forms a complex with dysprosium(III), likely Dy(NO3)3.3TBMA . These complexes are then extracted into the organic phase, effectively separating them from the aqueous phase.

Result of Action

The primary result of TBMA’s action is the successful extraction of target metal ions from an aqueous solution into an organic phase . This extraction process results in the separation of these metal ions from other substances, which is particularly useful in processes such as nuclear waste management and the purification of rare earth metals.

Action Environment

The efficacy and stability of TBMA’s action are influenced by several environmental factors. These include the concentration of nitric acid, the temperature, and the presence of a salting-out agent like lithium nitrate . Adjusting these factors can optimize the extraction process, enhancing the efficiency of TBMA’s interaction with its target metal ions.

Safety and Hazards

Propiedades

IUPAC Name |

N,N,N',N'-tetrabutylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRIQFMPJRJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC(=O)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393012 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14287-98-0 | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetrabutylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

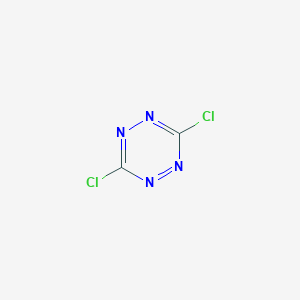

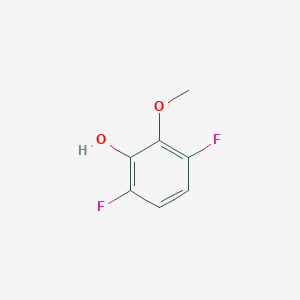

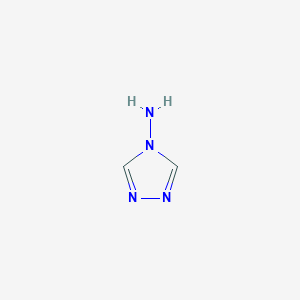

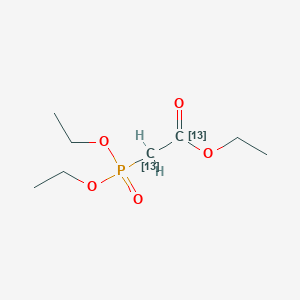

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

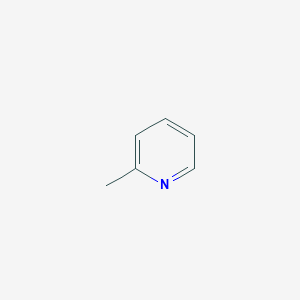

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)